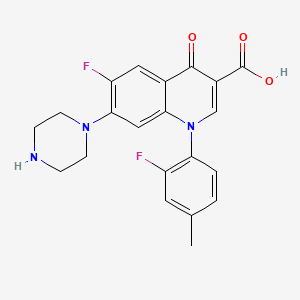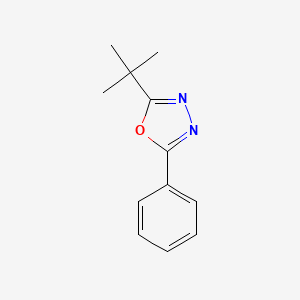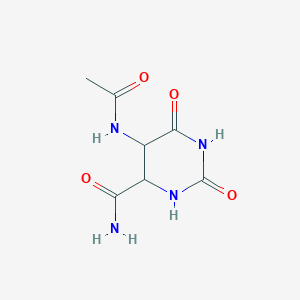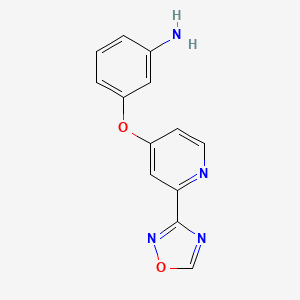![molecular formula C13H14ClN3O B15212665 5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one CAS No. 105805-98-9](/img/structure/B15212665.png)
5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and phenethylamine.
Chlorination: The 2-methylpyrimidine undergoes chlorination to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is then reacted with phenethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the chlorine and phenethylamino groups.
5-Chloro-2-methylpyrimidine: Lacks the phenethylamino group.
6-(Phenethylamino)pyrimidine: Lacks the chlorine and methyl groups.
Uniqueness
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is unique due to the presence of both the chlorine and phenethylamino groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
105805-98-9 |
|---|---|
Fórmula molecular |
C13H14ClN3O |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-4-(2-phenylethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9-16-12(11(14)13(18)17-9)15-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,16,17,18) |
Clave InChI |
PHPXBWLYLUEDKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)Cl)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)

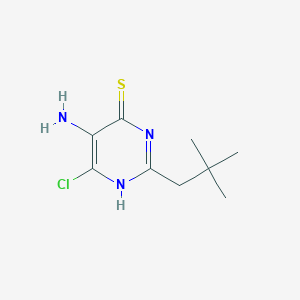
![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

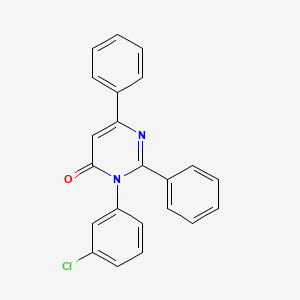
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
